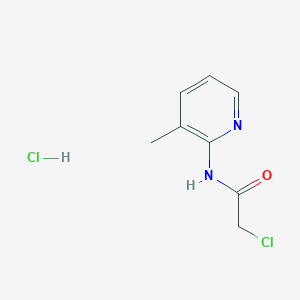

2-Chloro-N-(3-methylpyridin-2-YL)acetamide hydrochloride

Description

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride (CAS: 1241719-79-8) is a chloroacetamide derivative featuring a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 2-position, with a chlorine atom on the acetamide backbone . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research .

Properties

IUPAC Name |

2-chloro-N-(3-methylpyridin-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c1-6-3-2-4-10-8(6)11-7(12)5-9;/h2-4H,5H2,1H3,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIGNSFZLYFFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: This compound is frequently used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Biology

- Antimicrobial Properties: Research has indicated potential antimicrobial activities, making it a candidate for developing new antibiotics.

- Anticancer Research: Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit cancer cell proliferation.

Medicine

- Drug Discovery: It serves as a lead compound in drug discovery processes, particularly targeting neurological disorders and inflammatory diseases due to its potential biological activities.

Industrial Applications

- Specialty Chemicals Production: Utilized in the production of various specialty chemicals and pharmaceuticals, contributing to advancements in material science and chemical manufacturing.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various pyridine derivatives, 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride demonstrated significant inhibitory effects against several bacterial strains, suggesting potential for further development as an antibiotic agent.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the compound's effect on cancer cell lines. Results indicated that it could inhibit cell growth through apoptosis induction, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects . The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound, 2-chloro-N-[4-(diethylamino)phenyl]acetamide) exhibit higher aqueous solubility compared to non-ionic analogs, critical for drug formulation .

- Conformational Stability : Substituents on the aromatic ring (e.g., methyl, diethyl) influence molecular conformation. For example, 3-methylpyridin-2-yl groups promote planar arrangements, while bulkier substituents (e.g., 2,6-diethylphenyl) induce steric hindrance .

Research Findings and Trends

- Anti-Proliferative Activity: Thieno-pyrimidinone analogs derived from chloroacetamides show IC₅₀ values <10 μM in cancer cell lines .

- Hydrogen Bonding : N–H⋯O interactions in chloroacetamides stabilize crystal structures, as seen in 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide .

- Environmental Impact : Metolachlor TPs (transformation products) like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized for ecotoxicological studies due to structural persistence .

Biological Activity

2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by research findings and data tables.

The synthesis of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is subsequently reacted with 2-chloroacetamide in the presence of a base such as triethylamine, yielding the desired product.

Key Chemical Reactions:

- Substitution Reactions: The chlorine atom can be replaced with nucleophiles like amines or thiols.

- Oxidation and Reduction: The compound can undergo redox reactions to modify its functional groups.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Antimicrobial Activity

Research has demonstrated that 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride exhibits notable antimicrobial properties. A study conducted on various synthesized chloroacetamides, including this compound, showed effective antibacterial activity against several strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Pseudomonas aeruginosa (ATCC 27853) | 35 |

| Staphylococcus aureus (ATCC 25923) | 36 |

| Candida sp. | Inhibited |

The agar diffusion technique was employed to assess these activities, confirming the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. A study involving various derivatives revealed that certain modifications enhanced cytotoxicity against human carcinoma cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines were determined through MTT assays, indicating significant potential for further development in cancer therapeutics .

The biological activity of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride is attributed to its interaction with specific molecular targets within cells. It may inhibit or activate certain pathways that lead to cell death in cancerous cells or disrupt essential functions in microbial cells. For instance, its mechanism could involve the inhibition of enzymes critical for cellular metabolism or replication .

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

- Antimicrobial Screening: A comprehensive study screened various derivatives for their antimicrobial properties, confirming that modifications to the pyridine ring significantly influenced activity levels against specific pathogens .

- Cytotoxicity Assays: Research indicated that structural variations in the acetamide derivatives led to differing levels of cytotoxicity, highlighting the importance of chemical structure in biological efficacy .

- Structure-Activity Relationship (SAR): Analysis revealed that substituents on the pyridine ring could enhance solubility and potency against targeted cells, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves reacting a substituted pyridinylamine with chloroacetyl chloride under reflux conditions. For example:

- Step 1 : Condensation of 3-methylpyridin-2-amine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) with catalytic potassium iodide (KI) to form the acetamide intermediate .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid in ethanol.

Key intermediates include 3-methylpyridin-2-amine and chloroacetyl chloride. Reaction optimization (e.g., temperature, solvent choice, and stoichiometry) is critical to avoid side products like over-alkylation .

Q. How is the purity and structural integrity of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride typically verified in research settings?

- Methodological Answer :

- Melting Point Analysis : Determines purity by comparing observed values with literature data (e.g., deviations >2°C indicate impurities) .

- Spectroscopy :

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- NMR : H NMR should show pyridinyl aromatic protons (δ 7.5–8.5 ppm) and acetamide CHCl (δ ~4.2 ppm) .

- X-ray Crystallography : Resolves molecular conformation and hydrogen bonding patterns (e.g., N–H⋯Cl interactions in the hydrochloride salt) .

Advanced Research Questions

Q. What crystallographic challenges arise during the structural determination of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride, and how are hydrogen bonding patterns analyzed?

- Methodological Answer :

- Challenges :

- Disorder in the Hydrochloride Counterion : Cl⁻ may exhibit positional disorder, requiring refinement with occupancy constraints .

- Conformational Flexibility : The methyl group on the pyridinyl ring can lead to multiple conformers, complicating electron density maps .

- Hydrogen Bond Analysis :

- Use SHELXL software to model N–H⋯Cl and C–H⋯O interactions .

- Geometric parameters (e.g., D–H⋯A angles and H⋯A distances) quantify bond strength. For example, N–H⋯Cl distances of ~2.2 Å indicate moderate hydrogen bonding .

Q. How can reaction conditions be optimized to improve the yield of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride in multi-step syntheses?

- Methodological Answer :

- Parameter Screening :

- Temperature : Lower temperatures (0–5°C) reduce side reactions during chloroacetylation .

- Solvent : DMF enhances nucleophilicity of the pyridinylamine, while THF may favor byproduct formation .

- Continuous Flow Reactors : Improve scalability and yield by ensuring precise mixing and heat transfer .

- Catalyst Loading : KI (5–10 mol%) accelerates chloroacetyl chloride activation .

Q. What contradictions exist in reported spectroscopic data for chloroacetamide derivatives, and how can researchers resolve discrepancies?

- Methodological Answer :

- Common Discrepancies :

- NMR Chemical Shifts : Variations in δ values for CHCl (e.g., δ 4.1–4.3 ppm) due to solvent polarity or concentration effects .

- IR Bands : Shifts in amide I/II bands from crystallinity differences or moisture absorption .

- Resolution Strategies :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .

Q. How does the substitution pattern on the pyridinyl ring influence the reactivity and intermolecular interactions of 2-Chloro-N-(3-methylpyridin-2-yl)acetamide hydrochloride?

- Methodological Answer :

- Electronic Effects : A meta-methyl group increases electron density on the pyridinyl ring, enhancing nucleophilic reactivity compared to nitro-substituted analogs .

- Steric Effects : Bulkier substituents (e.g., 2,4-dimethyl) hinder hydrogen bonding by altering molecular packing .

- Comparative Data :

| Substituent | Hydrogen Bond Strength (N–H⋯Cl, Å) | Melting Point (°C) |

|---|---|---|

| 3-Methyl (title compound) | 2.21 | 180–182 |

| 3-Nitro | 2.18 | 195–197 |

| 4-Chloro | 2.25 | 178–180 |

- Conclusion : Electron-withdrawing groups strengthen hydrogen bonds but reduce solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.